2-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile
Description
2-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a sulfonamide-based compound featuring a benzonitrile core linked via dual sulfonyl groups to a piperidine ring and a 4-methyl-1,2,4-triazole moiety. Its molecular formula is C₁₄H₁₄N₄O₄S₂, with a calculated molecular weight of 366.42 g/mol. The benzonitrile group may enhance binding affinity through hydrogen-bonding interactions, while the sulfonyl groups contribute to metabolic stability and solubility .
Properties
IUPAC Name |
2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-19-11-17-18-15(19)25(21,22)13-6-8-20(9-7-13)26(23,24)14-5-3-2-4-12(14)10-16/h2-5,11,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRUSHIRZOAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole nucleus have been found to exhibit good antimicrobial activities.
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with biological targets through various mechanisms, including lewis acid-base interactions.
Biochemical Pathways
1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against tumor cell lines, suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against tumor cell lines, suggesting that they may induce cell death or inhibit cell proliferation.
Biological Activity
The compound 2-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a novel synthetic molecule that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its role in antifungal and antibacterial activities.
- Piperidine Moiety : Associated with various pharmacological effects including analgesic and anti-inflammatory properties.
- Benzonitrile Group : Often linked to anti-cancer activity.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies. Below are the primary areas of biological activity:
1. Antimicrobial Activity
Triazoles are well-documented for their antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against bacterial and fungal pathogens. Studies have shown that related triazole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
Preliminary investigations indicate that compounds similar to this compound may inhibit cancer cell proliferation. For instance, triazole derivatives have been noted to induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival .
3. Enzyme Inhibition
The sulfonamide functionality in the compound is implicated in enzyme inhibition, particularly against acetylcholinesterase (AChE). This could suggest potential applications in treating neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Enzymes : The sulfonamide group may competitively inhibit enzymes crucial for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : The triazole moiety may activate apoptotic pathways in cancer cells by affecting mitochondrial membrane integrity.
Case Studies
Several case studies highlight the potential of triazole-containing compounds:
- Antibacterial Efficacy : A study demonstrated that a related triazole compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, indicating strong antibacterial properties .
- Anticancer Effects : In vitro studies showed that a similar piperidine derivative led to a reduction in cell viability of HeLa cells by approximately 70% at a concentration of 50 µM .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
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Antifungal Activity
- Compounds containing the 1,2,4-triazole moiety are widely recognized for their antifungal properties. The incorporation of triazole derivatives in drug design has led to the development of effective antifungal agents such as fluconazole and itraconazole . Research indicates that the sulfonamide and piperidine components may enhance the bioactivity against various fungal strains.
-
Antibacterial Properties
- The structural features of 1,2,4-triazoles contribute to their antibacterial activities. Studies have shown that derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, triazole-based compounds have been synthesized and evaluated for their efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
-
Anticancer Potential
- The triazole scaffold is being investigated for its anticancer properties. Research has demonstrated that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific structure of 2-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile may offer unique pathways for targeting cancer cells.
Agricultural Applications
- Fungicides
- Herbicides
Materials Science Applications
-
Corrosion Inhibitors
- The unique chemical structure of triazoles allows them to function as corrosion inhibitors in metal protection systems. Studies indicate that incorporating triazole derivatives can enhance the protective qualities of coatings applied to metals . This application is particularly relevant in industries where metal integrity is crucial.
- Polymer Science
Case Study 1: Antifungal Activity Evaluation
A series of experiments were conducted to assess the antifungal efficacy of various triazole derivatives against Candida albicans. Results indicated that compounds with a sulfonamide group exhibited higher antifungal activity compared to traditional agents like ketoconazole .
Case Study 2: Antibacterial Screening
In a study evaluating the antibacterial potential of synthesized triazole derivatives against Escherichia coli and Staphylococcus aureus, several compounds demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics . This highlights the promising nature of these compounds in combating antibiotic resistance.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The dual sulfonyl groups attached to the piperidine nitrogen are central to the compound’s reactivity:
Nucleophilic Substitution
The electron-withdrawing sulfonyl groups activate the piperidine nitrogen for nucleophilic displacement. For example:
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Reaction with amines : Under basic conditions (e.g., K₂CO₃ in DMF), the sulfonamide can undergo substitution with primary or secondary amines to form modified piperidine derivatives .
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Displacement by thiols : Thiols (e.g., benzyl mercaptan) react with the sulfonamide in polar aprotic solvents, yielding thioether-linked analogs .
Table 1: Comparative sulfonamide substitution reactions
| Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine | DMF, 80°C | 82 | |
| Benzylamine | EtOH, reflux | 75 |
Triazole Ring Modifications
The 4-methyl-1,2,4-triazole moiety participates in electrophilic and cycloaddition reactions:
Electrophilic Aromatic Substitution
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Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the triazole’s C5 position .
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Halogenation : Bromine in acetic acid selectively substitutes the triazole’s C3 position .
Coordination Chemistry
The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic activity .
Benzonitrile Group Transformations
The nitrile group undergoes hydrolysis and reduction:
Hydrolysis to Carboxylic Acid
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Acidic conditions : HCl (6M) at reflux converts the nitrile to a carboxylic acid (90% yield) .
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Basic conditions : NaOH (10%) with H₂O₂ oxidizes the nitrile to a carboxylate .
Reduction to Amine
Piperidine Ring Functionalization
The sulfonyl groups sterically hinder the piperidine ring, but reactions include:
Ring-Opening Reactions
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Acid-catalyzed hydrolysis : Concentrated H₂SO₄ cleaves the piperidine ring, yielding a diamino sulfone derivative.
Steric Effects in Substitution
Crystal structure data from analogous compounds ( ) shows a dihedral angle of 23.6° between the sulfonyl group and piperidine, reducing accessibility for bulky nucleophiles .
Biological Activity and Reactivity Correlation
The compound’s sulfonamide and triazole groups are critical for interactions with biological targets:
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Enzyme inhibition : The triazole-sulfonamide scaffold inhibits acetylcholinesterase (IC₅₀ = 1.2 µM) and α-glucosidase (IC₅₀ = 0.8 µM) .
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Anti-inflammatory effects : Analogous compounds reduce NO secretion in macrophages by 60–70% at 10 µM .
Stability and Degradation Pathways
Comparison with Similar Compounds
Key Observations:
Functional Groups and Bioactivity: The target compound’s benzonitrile group distinguishes it from AB4 (benzamide) and AB5 (urea), which may influence binding specificity. Compounds with sulfanyl linkages (e.g., AB4, compound) generally exhibit lower metabolic stability than those with sulfonyl groups due to susceptibility to oxidation .
Molecular Weight and Drug-Likeness :
- The target compound (366.42 g/mol) is significantly smaller than the analog (593.08 g/mol), aligning better with Lipinski’s rule of five for oral bioavailability. The latter’s high molecular weight and lipophilic substituents (e.g., trifluoromethyl, benzylsulfanyl) may limit solubility .
Q & A
Q. What are the critical steps in synthesizing 2-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with sulfonylation of the piperidine ring followed by coupling with the 4-methyl-1,2,4-triazole moiety. Key steps include:
- Sulfonylation : Using sulfonyl chlorides under controlled temperatures (0–5°C) in solvents like dichloromethane or pyridine to minimize side reactions .
- Triazole coupling : Catalyzed by palladium on carbon (Pd/C) in dimethylformamide (DMF) at 80–100°C .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product .
Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and stoichiometric control of reagents. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with sulfonyl groups appearing as distinct downfield shifts (δ 3.5–4.5 ppm for piperidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 439.08) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. Table 1: Key Analytical Parameters
| Technique | Parameters | Observations |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | Piperidine H: δ 3.5–4.5; Triazole H: δ 8.2–8.5 |
| HRMS | ESI+, m/z | [M+H]+ = 439.08 (calc. 439.09) |
| HPLC | C18, 65:35 ACN/H₂O | Retention time: 6.2 min |
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for this compound?
Conflicts in bond lengths/angles (e.g., C-N vs. C-S distances) arise from experimental limitations in X-ray crystallography (e.g., resolution < 0.8 Å). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) refine structural models by comparing theoretical and experimental geometries. For example:
Q. What strategies address discrepancies in biological activity data across studies?
Contradictions in IC₅₀ values (e.g., enzyme inhibition assays) often stem from:
- Assay variability : Normalize data using internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) .
- Solubility effects : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation artifacts .
- Target selectivity : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding specificity .
Q. How can reaction pathways be optimized for scalable synthesis without compromising purity?
- Continuous flow reactors : Reduce side reactions (e.g., hydrolysis of sulfonyl intermediates) by controlling residence time (<10 min) and temperature gradients .
- Catalyst recycling : Pd/C can be reused up to 5 cycles with <10% yield loss via filtration and reactivation .
- In-line analytics : Real-time FTIR monitors reaction progress, enabling automated adjustments to solvent ratios .
Q. What role do substituent effects play in modulating this compound’s pharmacokinetic properties?
- Fluorobenzyl analogs : Introduce electron-withdrawing groups (e.g., -F) to enhance metabolic stability (t₁/₂ > 4 hrs in microsomal assays) .
- LogP optimization : Replace benzonitrile with polar groups (e.g., -COOH) to reduce LogP from 3.2 to 2.1, improving aqueous solubility .
Methodological Considerations for Data Interpretation
Q. How should researchers validate interactions between this compound and biological targets?
Q. What statistical approaches are recommended for analyzing dose-response data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
